6-METHYL-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE
Description
The compound 6-Methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one features a dihydropyrimidinone core, a heterocyclic scaffold known for its pharmacological relevance. Key structural attributes include:
- Position 2: A sulfanyl (thioether) group attached via a 2-(2-methylphenoxy)ethyl chain. This substituent introduces steric bulk and modulates electronic properties through the aromatic phenoxy moiety.
The sulfanyl group distinguishes it from sulfonyl or sulfinyl analogs, impacting polarity and redox stability .
Properties
IUPAC Name |
4-methyl-2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-5-3-4-6-12(10)18-7-8-19-14-15-11(2)9-13(17)16-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONMMVOPQVVOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the reaction of 6-methyl-2-(2-oxo-2-phenyl-ethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine . The reaction conditions often include refluxing in ethanol, which yields a mixture of 3-amino-5-phenylpyrazole and 3-methyl-2-pyrazolin-5-one .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include pyrazole derivatives, oximes, and various substituted pyrimidinones .
Scientific Research Applications
6-METHYL-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-METHYL-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with sulfur-containing analogs from the provided evidence:
Key Observations
Core Heterocycle: The dihydropyrimidinone core (target) is distinct from benzimidazoles (–2) and pyrimidines (). Benzimidazole derivatives (–2) often exhibit proton-pump inhibitory activity, suggesting divergent biological targets compared to the dihydropyrimidinone scaffold .
Sulfur Group Oxidation State: Sulfanyl (Thioether): Present in the target and . Thioethers are less polar than sulfoxides/sulfones, favoring membrane permeability but increasing susceptibility to oxidation . Sulfinyl/Sulfonyl: Found in –2 and 4.
Substituent Effects: Halogenated Groups (): Bromine and trifluoromethyl groups increase lipophilicity and electron-withdrawing effects, which may enhance binding affinity in hydrophobic pockets .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity: The target’s methyl and phenoxy groups suggest moderate lipophilicity, intermediate between halogenated pyrimidines (high) and sulfinyl benzimidazoles (low) .
- Metabolic Stability : Thioethers (target, ) are prone to oxidative metabolism, whereas sulfones () are more stable but less metabolically flexible .
- Solubility : Sulfinyl/sulfonyl groups (–2, 6) improve aqueous solubility compared to thioethers, which may limit the target’s bioavailability .
Biological Activity
6-Methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one, a compound belonging to the class of pyrimidines, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N2O2S
- Molar Mass : 276.35 g/mol
- CAS Number : 314036-22-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfur-containing moiety is believed to enhance its reactivity and biological efficacy.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study on Biginelli-type pyrimidines showed that derivatives demonstrated free radical scavenging activity, which is crucial for protecting cells from oxidative stress .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds with similar structures have been noted for their anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Study on Antioxidant Properties
In a comparative study of pyrimidine derivatives, one compound exhibited an IC50 of 0.6 mg/mL in DPPH scavenging assays, indicating strong antioxidant activity . This suggests that this compound could also demonstrate similar efficacy.
Study on Enzyme Inhibition
Another study highlighted the enzyme inhibition potential of pyrimidine derivatives on CYP450 enzymes, which are crucial for drug metabolism. The inhibition profile may contribute to both therapeutic effects and potential drug interactions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
